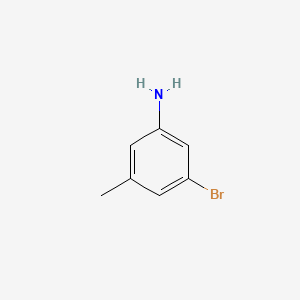

3-Bromo-5-methylaniline

Description

Significance in Advanced Organic Synthesis and Chemical Industries

3-Bromo-5-methylaniline serves as a crucial building block in the synthesis of more complex molecules. ontosight.ai Its utility is particularly notable in the creation of heterocyclic compounds, which are integral to many biologically active molecules. The presence of the bromine atom allows for various coupling reactions, while the amino group can be readily modified, providing a versatile platform for constructing diverse molecular architectures. ontosight.aievitachem.com

In the pharmaceutical and agrochemical industries, this compound is an important intermediate for producing active ingredients. ontosight.aichemicalbook.comfishersci.ca For instance, it is a precursor in the synthesis of certain kinase inhibitors, which are a class of drugs used in cancer therapy. chemicalbook.com Its derivatives are also investigated for their potential as anti-inflammatory agents and in the development of new pesticides. The ability to introduce specific functional groups through reactions involving the bromine and amino moieties makes it a valuable tool for medicinal chemists. ontosight.aievitachem.com

Beyond pharmaceuticals, this compound and its derivatives find applications in the materials science sector. They are used in the production of dyes and pigments, where the specific substitution pattern on the aniline (B41778) ring influences the color and stability of the final product. ontosight.ai Furthermore, its structural features are explored in the development of new materials with specific electronic or optical properties. evitachem.com

Current Research Trajectories and Academic Relevance

Contemporary research continues to explore the synthetic potential of this compound. A significant area of investigation involves its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in organic synthesis.

Academic research is also focused on the synthesis of novel bioactive compounds derived from this compound. For example, it has been used as a starting material for the synthesis of pyrimidine (B1678525) analogs that act as selective inhibitors for Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies and autoimmune diseases. chemicalbook.com Another research avenue involves its use in creating sphingosine-1-phosphate-1 receptor agonists, which have potential applications in immunology. chemicalbook.com

The study of the chemical properties and reactivity of this compound itself remains a topic of academic interest. Researchers are investigating the influence of the bromo and methyl substituents on the reactivity of the amino group and the aromatic ring. ontosight.ai This fundamental understanding is crucial for designing new synthetic strategies and predicting the behavior of the molecule in various chemical environments. The development of efficient and selective methods for the synthesis and functionalization of this compound and its derivatives is an ongoing effort in the chemical research community.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | nih.gov |

| Molecular Weight | 186.05 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 74586-53-1 | nih.gov |

| Melting Point | 37 °C | chemicalbook.com |

| Boiling Point | 150-151 °C (at 15 Torr) | chemicalbook.com |

| Solubility | Slightly soluble in water | chemicalbook.comfishersci.cachemsrc.com |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | tcichemicals.com |

Synthesis and Reactivity

The synthesis of this compound typically involves the bromination of 3-methylaniline (m-toluidine) as a key step. ontosight.ai The reactivity of this compound is characterized by the interplay of its three functional groups: the amino group, the bromine atom, and the methyl group. ontosight.ai The amino group can undergo acylation, as demonstrated in the synthesis of N-(3-Bromo-5-methylphenyl)acetamide by reacting this compound with acetic anhydride (B1165640). evitachem.com The bromine atom is a good leaving group in nucleophilic aromatic substitution and cross-coupling reactions. ontosight.ai For example, it participates in copper-catalyzed amination reactions to form 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZRPAWCIFTHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996094 | |

| Record name | 3-Bromo-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74586-53-1 | |

| Record name | 3-Bromo-5-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74586-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074586531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Bromo 5 Methylaniline

Established Synthetic Pathways for 3-Bromo-5-methylaniline

Multi-Step Synthesis from Substituted Toluene (B28343) and Nitroaromatic Precursors

A common approach to synthesizing this compound begins with substituted toluene precursors. For instance, m-toluidine (B57737) (3-methylaniline) can serve as a starting point. Another versatile route utilizes nitroaromatic precursors, such as 3-bromo-2-nitrotoluene. The synthesis of this precursor can be achieved through methods like the Sandmeyer reaction starting from 3-methylaniline.

A key transformation in these multi-step syntheses is the reduction of a nitro group to an amine. For example, 4-bromo-2-nitrotoluene (B1266186) can be reduced to 5-bromo-2-methylaniline, which is then subjected to diazotization and further reactions. semanticscholar.org The reduction of nitro compounds is a critical step in the industrial production of many aromatic amines and can be accomplished using various reducing agents, including hydrogen gas with a catalyst (e.g., palladium on carbon) or iron in the presence of an acid. nih.gov

The following table outlines a representative multi-step synthesis starting from a nitroaromatic precursor:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3-Methylaniline | Diazotization (NaNO₂, HBr, 0–5°C), followed by CuBr | 3-Bromotoluene |

| 2 | 3-Bromotoluene | Nitration | 3-Bromo-x-nitrotoluene |

| 3 | 3-Bromo-x-nitrotoluene | Reduction (e.g., H₂/Pd/C or Fe/HCl) | This compound |

This table provides a generalized pathway; specific isomers and reaction conditions may vary.

Regioselective Bromination Strategies of Methylaniline Derivatives

Direct bromination of methylaniline derivatives is a more direct approach, but controlling the position of bromination (regioselectivity) is a significant challenge due to the activating nature of the amino group. The amino group strongly directs incoming electrophiles to the ortho and para positions. To achieve the desired meta-substitution pattern for this compound, strategic use of protecting groups is often employed.

One common strategy involves the acetylation of the amino group in a methylaniline precursor, such as m-toluidine, to form an acetanilide (B955). The bulkier acetyl group helps to direct the incoming bromine to the desired position. Subsequent hydrolysis of the acetyl group regenerates the amine, yielding the target bromoaniline. For example, p-toluidine (B81030) can be acetylated, then brominated to yield 2-bromo-4-methylaniline (B145976) after hydrolysis. libretexts.orgdoubtnut.com

Another approach to enhance regioselectivity is the use of specific brominating agents and reaction conditions. N-Bromosuccinimide (NBS) has emerged as a safer and more selective alternative to molecular bromine for some bromination reactions. wku.edu The choice of solvent and the presence of a catalyst can also significantly influence the outcome of the bromination. For instance, the use of copper halides in ionic liquids has been shown to achieve high regioselectivity for the para-bromination of unprotected anilines. beilstein-journals.org

The following table summarizes different bromination strategies for methylaniline derivatives:

| Strategy | Precursor | Key Reagents/Conditions | Product |

| Protection-Bromination-Deprotection | p-Toluidine | 1. Acetic anhydride (B1165640) 2. Br₂ 3. Hydrolysis | 2-Bromo-4-methylaniline |

| Direct Bromination with Catalyst | 3-Methylaniline | Br₂, FeBr₃ or AlBr₃ | Mixture of isomers |

| Catalytic Bromination with NBS | 3-Methylaniline | NBS, acidic resin (e.g., Amberlyst-15) | 2-Bromo-3-methylaniline (major) |

| Halogenation in Ionic Liquid | 2-Methylaniline | CuBr₂ in 1-hexyl-3-methylimidazolium (B1224943) bromide | 4-Bromo-2-methylaniline (B145978) |

This table illustrates various methods; yields and isomer ratios are highly dependent on specific reaction conditions.

Reductive Transformations in the Synthesis of Bromoanilines

Reductive transformations are fundamental in the synthesis of bromoanilines, particularly when starting from nitroaromatic compounds. The conversion of a nitro group to an amino group is a key final step in many synthetic pathways. This reduction can be achieved through various methods, including catalytic hydrogenation and the use of metal/acid combinations. unimi.it

Catalytic hydrogenation typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. unimi.it This method is often clean and efficient. The Béchamp reduction, a historical yet still relevant method, uses iron filings in an acidic medium to reduce nitroarenes. unimi.it

The choice of reducing agent can sometimes influence the selectivity and outcome of the reaction, especially in the presence of other functional groups like halogens. For instance, when reducing halogenated nitroarenes, some reducing systems may lead to dehalogenation as a side reaction. unimi.it

The following table highlights common reductive transformations used in the synthesis of bromoanilines:

| Precursor | Reducing Agent/System | Product |

| 3-Bromo-2-nitrotoluene | H₂ with Pd/C | 3-Bromo-2-aminotoluene |

| 3-Bromo-2-nitrotoluene | Fe with HCl | 3-Bromo-2-aminotoluene |

| 4-Nitrotoluene | Hydrazine with Ni₀.₅Co₀.₅ NPs | 4-Methylaniline |

| Halogenated Nitroarenes | NaBH₄ with a transition metal catalyst | Halogenated Anilines (potential for dehalogenation) |

This table presents examples of reductive methods; the efficiency and selectivity depend on the specific substrate and reaction conditions.

Innovative Synthetic Approaches and Process Optimization for this compound

Catalytic Systems in the Synthesis of this compound Analogues

Modern synthetic chemistry has seen the development of advanced catalytic systems that offer improved efficiency, selectivity, and substrate scope for the synthesis of substituted anilines. Palladium- and copper-based catalysts are at the forefront of these innovations, enabling a variety of cross-coupling reactions to form C-N bonds. researchgate.netresearchgate.net

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the synthesis of aryl amines from aryl halides. clockss.org This reaction has been successfully applied to the synthesis of various substituted anilines, including those with bromo- and methyl- substituents. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. nih.gov

Copper-catalyzed amination reactions, such as the Ullmann condensation, provide an alternative and often more economical approach to C-N bond formation. researchgate.net Recent advancements have led to the development of milder and more efficient copper-catalyzed systems, sometimes even allowing for the use of aqueous ammonia (B1221849) as the amine source. researchgate.net These methods have been used to synthesize a broad range of functionalized primary arylamines. researchgate.net

The following table provides an overview of modern catalytic systems used for synthesizing aniline (B41778) analogues:

| Reaction Type | Catalyst System | Substrates | Product Type |

| Buchwald-Hartwig Amination | Pd(OAc)₂ with phosphine ligand (e.g., RuPhos, BrettPhos) | Aryl halides, amines | Substituted anilines |

| Ullmann Condensation | CuI with a ligand (e.g., 8-hydroxyquinoline) | Aryl halides, amines/imidazoles | Substituted anilines/N-arylimidazoles |

| Copper-Catalyzed Amination | CuSO₄·5H₂O | Aromatic boronic acids, aqueous ammonia | Primary aromatic amines |

| Palladium-Catalyzed Cascade Reaction | Pd catalyst (e.g., [Pd₂(dba)₃]/X-Phos) | o-Haloanilines, alkenyl halides | Indoles (aniline analogues) |

This table showcases the versatility of modern catalytic methods in the synthesis of complex amines.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its analogues, several greener approaches are being explored.

One area of focus is the development of more environmentally friendly brominating agents to replace hazardous molecular bromine. ias.ac.in Reagents prepared from bromide-bromate salts, which generate only aqueous sodium chloride as waste, are a promising alternative. cambridgescholars.com Another approach involves the use of N-bromosuccinimide (NBS) with a recyclable acidic resin, avoiding the handling of corrosive bromine gas.

The use of greener solvents is another key aspect of sustainable synthesis. Deep eutectic solvents (DESs) are emerging as viable alternatives to traditional volatile organic solvents in metal-catalyzed amination reactions. mdpi.com In some cases, these solvents can also act as co-catalysts, simplifying the reaction system. mdpi.com Aqueous reaction media are also being utilized, for example, in the bromination of aromatics using a CaBr₂-Br₂ system, which eliminates the need for organic solvents and generates zero effluent. researchgate.net

Furthermore, shifting from petrochemical feedstocks to renewable resources is a long-term goal for sustainable chemical production. Lignin, a major component of biomass, is a potential source of renewable aromatic compounds that could serve as precursors for aromatic amines, thereby avoiding the hazardous nitration of benzene (B151609) derivatives. acs.orguantwerpen.be

The following table highlights some green chemistry approaches relevant to the synthesis of bromoanilines:

| Green Chemistry Principle | Approach | Example |

| Safer Reagents | Use of alternative brominating agents | Bromide-bromate salts, N-Bromosuccinimide (NBS) |

| Safer Solvents | Replacement of volatile organic solvents | Deep eutectic solvents (DESs), water |

| Waste Prevention | Use of recyclable catalysts and reagents | Recyclable acidic resins, reusable ionic liquids |

| Renewable Feedstocks | Sourcing starting materials from biomass | Deriving aromatic precursors from lignin |

This table illustrates how green chemistry principles can be applied to make the synthesis of aromatic amines more sustainable.

Chemical Transformations and Mechanistic Investigations of 3 Bromo 5 Methylaniline

Reactivity of the Aryl Bromine Moiety in 3-Bromo-5-methylaniline

The bromine atom attached to the aromatic ring is a key site for synthetic modification, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the bromo-substituent of this compound derivatives serves as an excellent handle for such transformations. researchgate.net

The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond by reacting an organohalide with an organoboron compound, has been successfully applied to derivatives of bromo-methylanilines. For instance, a Schiff base derived from 4-bromo-2-methylaniline (B145978), (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, undergoes Suzuki coupling with various arylboronic acids. mdpi.comnih.gov In these reactions, the bromo group on the aniline (B41778) ring is preferentially substituted over a bromo group on a thiophene (B33073) ring, highlighting its reactivity. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄, with reactions proceeding at elevated temperatures (e.g., 90 °C) to yield the desired biaryl products. mdpi.comnih.gov

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Product Type | Yield | Ref |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Monosubstituted imines | 33-40% | mdpi.comnih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Bis-substituted imines | 31-46% | mdpi.comnih.gov |

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction for forming carbon-nitrogen bonds. This reaction is used to couple aryl halides with amines. While specific examples detailing the Buchwald-Hartwig amination of this compound are not prevalent, the reaction is widely used for various bromo-aromatic compounds, including bromoindoles and bromotryptophans. rsc.org These reactions often utilize specialized palladium precatalysts and bulky phosphine (B1218219) ligands (e.g., tBu-XPhos) in the presence of a base to achieve high yields. rsc.org For example, the amination of 5-bromoindole (B119039) with aniline has been achieved with high efficiency using a G1 precatalyst. rsc.org This methodology is applicable for creating more complex aniline derivatives from bromo-substituted precursors. rsc.orgrsc.org

The bromine atom on the phenyl ring of this compound can be displaced by strong nucleophiles, a process known as nucleophilic aromatic substitution (SNA_r). ontosight.ai The reactivity in SNA_r reactions is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups typically activate the ring towards nucleophilic attack. In the case of this compound, the methyl group is electron-donating, which can make standard SNA_r conditions challenging. However, related compounds demonstrate this reactivity. For example, 3-Bromo-2-fluoro-5-methylaniline can undergo nucleophilic substitution where the bromine atom is replaced by nucleophiles like amines or thiols under appropriate conditions. The presence of an additional activating group, such as the fluoro group in this analogue, can facilitate the substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for this compound Derivatives

Reactions of the Amine Functionality in this compound

The amino group (-NH₂) of this compound is a versatile functional group, readily participating in condensation, acylation, alkylation, amidation, and sulfonamidation reactions.

The primary amine of this compound analogues can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. nanobioletters.comgsconlinepress.com This reaction is typically catalyzed by acid or heat. gsconlinepress.com For example, 3-bromo-4-methyl aniline reacts with various substituted aldehydes (like 2-nitrobenzaldehyde (B1664092) and 4-methoxybenzaldehyde) to form the corresponding Schiff bases. nanobioletters.com Similarly, 4-bromo-2-methylaniline reacts with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to produce the corresponding (E)-imine in excellent yield. mdpi.comnih.gov These Schiff bases are important intermediates in the synthesis of various biologically active compounds and ligands for metal complexes. nanobioletters.comjcsp.org.pk

| Aniline Analogue | Carbonyl Compound | Conditions | Product | Yield | Ref |

| 4-bromo-2-methylaniline | 3-bromothiophene-2-carbaldehyde | Glacial acetic acid | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 94% | mdpi.comnih.gov |

| 3-bromo-4-methyl aniline | 2-nitrobenzaldehyde | - | 3-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | - | nanobioletters.com |

| 3-bromo-4-methyl aniline | 4-methoxybenzaldehyde | - | 3-bromo-N-(4-methoxybenzylidene)-4-methylaniline | - | nanobioletters.com |

The amino group of this compound can be readily derivatized through alkylation and acylation.

Alkylation involves the introduction of alkyl groups onto the nitrogen atom. For instance, starting from 3-bromoaniline (B18343), a close analogue, N-ethyl and N-methyl groups can be introduced sequentially using alkyl halides like ethyl bromide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. This is a common strategy for protecting the amino group or for synthesizing more complex structures. For example, the acylation of 4-bromo-2-trifluorotoluidine with acetic anhydride is a key step in a multi-step synthesis. google.com This process involves reacting the aniline derivative with acetic anhydride in acetic acid. google.com The resulting acetanilide (B955) can then be used in further synthetic steps, and the acetyl group can later be removed by hydrolysis. google.comepo.org

Amidation reactions, forming an amide bond, are fundamental in organic synthesis. The amino group of this compound can react with carboxylic acids or their derivatives to form amides. This reaction can also be catalyzed to proceed directly with other reagents. For example, Rh(III)-catalyzed C-H amidation of arenes can be achieved using N-methoxyamide as an amidating reagent. acs.org

Sulfonamidation involves the reaction of the amine with a sulfonyl chloride to form a sulfonamide. This functional group is a key component in many pharmaceutical compounds. For example, 5-bromo-4-fluoro-2-methylaniline (B104819) is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which involves the formation of a sulfonamide linkage. ossila.com Similarly, 4-chloro-3-methylaniline (B14550) can be treated with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) in the presence of a base like triethylamine (B128534) (TEA) to yield the corresponding triflamide (a type of sulfonamide). mdpi.com

Derivatization via Acylation and Alkylation of the Amino Group

Electrophilic Aromatic Substitution Patterns of this compound

The regioselectivity of electrophilic aromatic substitution on a benzene (B151609) ring is profoundly influenced by the electronic properties of the substituents already present. aakash.ac.in Substituents can be broadly categorized as activating or deactivating groups, which respectively increase or decrease the rate of reaction compared to unsubstituted benzene. wikipedia.org These groups also direct the incoming electrophile to specific positions on the ring (ortho, para, or meta). wikipedia.org In the case of this compound, the benzene ring is trisubstituted with an amino (-NH2) group, a bromo (-Br) group, and a methyl (-CH3) group. The interplay of their directing effects determines the outcome of further substitution reactions.

The three substituents on the this compound ring—amino, bromo, and methyl—each exert their own directing influence on incoming electrophiles. The positions available for substitution are C2, C4, and C6.

Amino Group (-NH2): The amino group is a powerful activating group. minia.edu.eg Through its strong electron-donating resonance effect (+M), it significantly increases the electron density of the aromatic ring, particularly at the positions ortho and para to it. libretexts.org This makes the ring much more reactive towards electrophiles than benzene. libretexts.org For this compound, the amino group is at C1, directing incoming electrophiles to the ortho positions (C2 and C6) and the para position (C4, which is already substituted by the methyl group).

Methyl Group (-CH3): The methyl group is an activating group that directs electrophilic attack to the ortho and para positions. savemyexams.com It donates electron density primarily through an inductive effect (+I) and hyperconjugation. savemyexams.com In this molecule, the methyl group at C5 directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (C2, which is occupied by the bromine).

When these effects are combined, the powerful activating and directing effect of the amino group is expected to dominate. The potential sites of electrophilic attack are positions 2, 4, and 6.

Position 2: This position is ortho to the strongly activating -NH2 group and the deactivating -Br group.

Position 4: This position is ortho to the activating -CH3 group and the deactivating -Br group, but it is meta to the powerful -NH2 group, making attack here less favorable.

Position 6: This position is ortho to both the strongly activating -NH2 group and the activating -CH3 group.

Therefore, electrophilic substitution is most likely to occur at positions 2 and 6, which are activated by the dominant amino group. The presence of the methyl group at position 5 might offer some steric hindrance to attack at position 6, potentially influencing the ratio of isomers formed.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect | Favored Positions for Electrophilic Attack |

|---|---|---|---|---|---|

| Amino (-NH2) | C1 | +M >> -I | Strongly Activating | Ortho, Para | 2, 4, 6 |

| Bromo (-Br) | C3 | -I > +M | Deactivating | Ortho, Para | 2, 4, 6 |

| Methyl (-CH3) | C5 | +I, Hyperconjugation | Activating | Ortho, Para | 4, 6 (para is C2, occupied) |

Oxidation and Reduction Pathways of this compound

The chemical reactivity of this compound includes various oxidation and reduction reactions, targeting its functional groups (amino, methyl) and the aromatic system.

Oxidation Pathways:

The aniline moiety is generally susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, the amino group can be transformed, or the aromatic ring can be attacked. The presence of the activating methyl and amino groups makes the ring electron-rich and thus prone to oxidation.

Oxidation of the Amino Group: The amino group can be oxidized to form various nitrogen-containing functional groups. For instance, related aniline compounds can be oxidized to yield nitroso or nitro derivatives. smolecule.com Strong oxidation may lead to the formation of complex polymeric materials like aniline black.

Oxidation of the Methyl Group: The methyl group attached to the aromatic ring can be oxidized. For related compounds, oxidation can convert the methyl group into a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid, using strong oxidizing agents. evitachem.com

Oxidation of the Aromatic Ring: The electron-rich aromatic ring can undergo oxidative degradation. Strong oxidizing agents like potassium permanganate (B83412) can lead to ring cleavage. evitachem.com Milder oxidation, as seen in related bromotoluenes, can introduce a hydroxyl group to form a phenol, often through a multi-step process like borylation followed by oxidation. nih.gov Anilines themselves can be oxidized to form quinones. smolecule.com

Reduction Pathways:

Reduction reactions involving this compound can target the bromo substituent or the aromatic ring itself.

Reduction of the Bromo Substituent (Dehalogenation): The carbon-bromine bond can be cleaved through catalytic hydrogenation. This process, known as hydrodehalogenation, typically employs a catalyst such as palladium on carbon (Pd/C) with a hydrogen source to replace the bromine atom with a hydrogen atom, yielding 3-methylaniline.

Reduction of the Aromatic Ring: While aromatic rings are stable, they can be reduced under specific conditions. A Birch reduction, using sodium or lithium in liquid ammonia (B1221849) with an alcohol, could potentially reduce the aromatic ring to a non-aromatic cyclohexadiene derivative.

Reduction of the Amino Group (via Diazotization): While not a direct reduction of the aniline, the amino group can be converted into a diazonium salt using nitrous acid (NaNO2, HCl). The resulting diazonium group can then be reduced and removed from the ring (deamination) by treatment with a reducing agent like hypophosphorous acid (H3PO2), which would yield 3-bromotoluene.

| Reaction Type | Target Moiety | Potential Reagents | Potential Product(s) |

|---|---|---|---|

| Oxidation | Amino Group | Hydrogen Peroxide smolecule.com | Nitroso/Nitro derivatives, Quinones smolecule.comsmolecule.com |

| Methyl Group | Potassium Permanganate, Chromium Trioxide evitachem.com | 3-Bromo-5-aminobenzoic acid | |

| Aromatic Ring | Ir/Bpin catalyst then H2O2/NaOH nih.gov | Phenolic derivatives nih.gov | |

| Reduction | Bromo Group | Pd/C, H2 | 3-Methylaniline |

| Aromatic Ring | Na, NH3 (l), EtOH (Birch Reduction) | Cyclohexadiene derivative |

Structure Activity Relationship Studies and Derivative Chemistry of 3 Bromo 5 Methylaniline

Design and Synthesis of Novel 3-Bromo-5-methylaniline Analogues and Derivatives

This compound is a key building block in organic synthesis, particularly for creating more complex molecules with potential biological or material science applications. ontosight.aifishersci.ca The design of novel analogues often focuses on modifying the core structure through reactions involving the amino group or the bromine substituent. The bromine atom, in particular, is susceptible to nucleophilic substitution and is an ideal handle for modern cross-coupling reactions. ontosight.ai

Another synthetic strategy involves the construction of heterocyclic systems fused to or substituted by the bromo-methylaniline core. An efficient method for producing 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines utilizes a copper-catalyzed Ullmann-type coupling. mdpi.com In this approach, a 3-bromo-substituted pyrazolo[1,5-a]pyrimidine (B1248293) precursor reacts with various primary and secondary amines, demonstrating the utility of the bromo-substituent in C-N bond formation to create diverse libraries of compounds in good to excellent yields (60–93%). mdpi.com While the starting material is not this compound itself, the principle of using a bromo-aniline derivative as a key component in building complex heterocyclic systems is a cornerstone of derivative chemistry.

The following table summarizes representative synthetic transformations and derivatives starting from or related to bromo-methylaniline cores.

| Starting Material | Reaction Type | Product/Derivative Class | Key Features of Transformation |

| 4-Bromo-2-trifluorotoluene | Multi-step synthesis | 3-Bromo-5-trifluoromethylaniline | Involves acetylation, nitration, deacetylation, and reduction. google.com |

| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | Copper-catalyzed amination | 3,5-Bis-aminated pyrazolo[1,5-a]pyrimidines | Demonstrates C-N bond formation at the C-Br position using various amines. mdpi.com |

| 4-Bromo-3-methylaniline (B1294692) | Amide coupling & Suzuki reaction | N-(4-Aryl-3-methylphenyl)pyrazine-2-carboxamides | The bromine atom is replaced with various aryl groups via palladium catalysis. mdpi.com |

| 3-Chloro-4-methylaniline | Multi-step linear synthesis | Quinazolin-4-one analogues | Construction of a fused heterocyclic system with potential antitumor activity. acs.org |

Comparative Studies with Positional and Structural Isomers of Methyl-Bromoanilines

The chemical and physical properties of bromo-methylanilines are highly dependent on the substitution pattern on the benzene (B151609) ring. Comparing this compound with its positional isomers reveals significant differences in reactivity, physical characteristics, and biological potential. The relative positions of the amino, bromo, and methyl groups influence steric hindrance and electronic effects, which in turn dictate the molecule's behavior.

For example, the position of the bromine atom alters the electronic effects on the aromatic ring. In this compound, the bromine is meta to the activating amino and methyl groups. In an isomer like 4-bromo-3-methylaniline, the bromine is para to the amino group, which can influence regioselectivity in further substitution reactions. Positional isomerism is a critical factor in drug-receptor interactions, where steric complementarity can be significantly altered by moving a substituent.

The physical properties also vary among isomers. The melting point of 3-bromo-4-methylaniline (B27599) is reported as 27–30 °C, while its boiling point is 254-257 °C. chemicalbook.com In contrast, the simple isomer 3-bromoaniline (B18343) (m-bromoaniline) is a liquid at room temperature with a melting point of 18 °C and a boiling point of 251 °C. stenutz.eu These differences arise from variations in molecular symmetry and intermolecular packing efficiency in the solid state.

The table below provides a comparison of the physical properties of this compound and some of its related isomers.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 74586-53-1 | C₇H₈BrN | 186.05 | Not Reported | Not Reported |

| 2-Bromoaniline (B46623) | 615-36-1 | C₆H₆BrN | 172.02 | 24-28 | 229 |

| 3-Bromoaniline | 591-19-5 | C₆H₆BrN | 172.02 | 18 | 251 |

| 4-Bromoaniline (B143363) | 106-40-1 | C₆H₆BrN | 172.02 | 60-64 | 236 |

| 3-Bromo-4-methylaniline | 7745-91-7 | C₇H₈BrN | 186.05 | 27-30 | 254-257 |

Data sourced from fishersci.cachemicalbook.comstenutz.eunih.govchemicalbook.com

Impact of Substituent Variation on Chemical Reactivity and Biological Profile

The chemical reactivity and biological profile of aniline (B41778) derivatives are profoundly influenced by the nature, number, and position of substituents on the aromatic ring. researchgate.netrsc.org In this compound, the interplay between the electron-donating methyl group (-CH₃) and the electron-withdrawing bromine atom (-Br) creates a unique electronic landscape. ontosight.ai

Varying the substituents on this core structure leads to predictable changes in properties:

Replacing Methyl with Stronger EDGs: Substituting the methyl group with a larger alkyl group like isopropyl (-iPr) further increases electron donation and enhances lipophilicity but may also introduce steric hindrance that can impede certain reactions.

Replacing Methyl with EWGs: Replacing the methyl group with a strong EWG like trifluoromethyl (-CF₃) significantly reduces the electron density of the aromatic ring and the basicity of the amino group, making the ring less susceptible to electrophilic attack. google.com

Introducing Additional Substituents: The addition of other groups, such as a fluorine atom, further modifies the electronic properties. A fluoro group is strongly electron-withdrawing and can enhance binding affinity in biological systems and improve metabolic stability, a favorable trait in drug design.

Research has shown that halogen substitutions can enhance the biological activity of molecules. Studies on various substituted anilines have indicated that compounds with halogen substituents often exhibit enhanced antimicrobial properties compared to their non-halogenated counterparts. nih.gov This makes the bromo-aniline scaffold a promising starting point for developing new therapeutic agents.

The table below summarizes the general impact of different substituent types on the aniline ring.

| Substituent Type | Example Group | Electronic Effect | Impact on Reactivity | Potential Impact on Biological Profile |

| Electron-Donating (Alkyl) | -CH₃, -CH(CH₃)₂ | Activates ring towards electrophilic substitution. | Increases reactivity, may introduce steric hindrance. | Can modulate lipophilicity and membrane permeability. vulcanchem.com |

| Electron-Withdrawing (Halogen) | -F, -Br | Deactivates ring towards electrophilic substitution. vulcanchem.com | Directs electrophiles to specific positions; acts as a leaving group in cross-coupling. | Can enhance binding affinity and metabolic stability. vulcanchem.com |

| Electron-Withdrawing (Strong) | -NO₂, -CF₃ | Strongly deactivates the ring. | Reduces reactivity in electrophilic substitution. | Can significantly alter receptor interactions. |

Synthesis of Polyfunctionalized Systems Incorporating the this compound Core

The this compound scaffold is a versatile platform for constructing polyfunctionalized systems, which are complex molecules bearing multiple functional groups. The synthesis of such systems often leverages the reactivity of the bromine atom, which serves as a key handle for introducing molecular complexity through modern catalytic cross-coupling reactions. uni-muenchen.de

One powerful strategy is the Suzuki reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an aryl halide. This method can be used to replace the bromine atom on the aniline ring with a wide variety of aryl or heteroaryl groups. For example, a study on the synthesis of pyrazine (B50134) carboxamides used 4-bromo-3-methylaniline (a positional isomer) and reacted it with various aryl boronic acids to produce a library of N-aryl-substituted derivatives in good yields. mdpi.com This same methodology is directly applicable to the this compound core to generate novel polyfunctionalized structures.

Another important class of reactions for building complex systems is copper-catalyzed C-N bond formation (Ullmann condensation). As mentioned previously, this reaction is effective for coupling amines to an aryl bromide. mdpi.com This allows for the synthesis of complex diarylamines or N-heterocyclic structures. The synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines is a prime example of how a bromo-substituted precursor can be elaborated into a more complex, polyfunctionalized heterocyclic system through sequential amination reactions. mdpi.com

These synthetic strategies enable the transformation of the relatively simple this compound molecule into larger, more intricate architectures with tailored electronic and biological properties, suitable for applications in medicinal chemistry, agrochemicals, and materials science. ontosight.ai

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 5 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of 3-Bromo-5-methylaniline, offering detailed insight into its atomic framework.

One-Dimensional ¹H and ¹³C NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR are fundamental in confirming the substitution pattern and the number of different hydrogen and carbon environments in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically exhibits distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The aromatic region shows signals corresponding to the three non-equivalent protons on the benzene (B151609) ring. Their splitting patterns and coupling constants are indicative of their relative positions. The methyl group protons usually appear as a singlet, and the amino protons can present as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. It will show distinct peaks for each of the seven carbon atoms in the molecule, including the two quaternary carbons (C-Br and C-CH3), the carbon attached to the amino group (C-NH2), the three aromatic CH carbons, and the methyl carbon. The chemical shifts are influenced by the electronic effects of the bromine, amino, and methyl substituents.

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.2-2.3 | ~21-22 |

| Aromatic H | ~6.5-7.0 | - |

| NH₂ | Broad signal, variable | - |

| Aromatic C-H | - | ~110-130 |

| Aromatic C-Br | - | ~120-125 |

| Aromatic C-CH₃ | - | ~138-140 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. scielo.br For this compound, COSY spectra would show correlations between the vicinal aromatic protons, helping to establish their connectivity on the ring. scielo.br

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com This technique allows for the direct assignment of each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon.

Application of LC-SPE/NMR in Impurity Profiling of this compound Related Compounds

While direct studies on this compound are not prevalent in the provided results, the application of Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (LC-SPE/NMR) has been demonstrated for structurally similar compounds like 3-bromo-5-(trifluoromethyl)aniline (B1272211). researchgate.netsrce.hr This powerful hyphenated technique is highly effective for identifying and characterizing unknown impurities, even at low levels. srce.hr The process involves separating impurities from the main compound using LC, trapping them on an SPE cartridge, and then eluting them with a deuterated solvent for subsequent one- and two-dimensional NMR analysis. researchgate.netsrce.hr This methodology, combined with mass spectrometry, allows for the rapid and definitive structural elucidation of process-related impurities and degradation products. researchgate.netsrce.hr

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. fishersci.ca The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (186.05 g/mol ). fishersci.canih.gov A characteristic feature in the mass spectrum of a bromo-compound is the presence of an M+2 isotope peak with nearly equal intensity to the M+ peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu Fragmentation analysis can reveal the loss of the bromine atom or other characteristic fragments, aiding in the structural verification. miamioh.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in this compound. fishersci.ca

FT-IR Spectroscopy: The FT-IR spectrum would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The C-Br stretching frequency usually occurs in the lower frequency region of the spectrum. Bands corresponding to aromatic C=C stretching and C-H bending are also characteristic.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. medscape.com It is particularly sensitive to non-polar bonds and can be useful for observing the symmetric vibrations of the molecule, such as the aromatic ring breathing modes. researchgate.net The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.netglobalresearchonline.net

Interactive Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| N-H | Bending | 1580 - 1650 |

| C-N | Stretching | 1250 - 1350 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands in the ultraviolet region, which arise from π→π* transitions within the benzene ring. The presence of the amino and bromo substituents influences the position and intensity of these absorption maxima. While specific data for this compound is not detailed in the search results, related anilines show absorption bands around 270 nm. The solvent can also affect the absorption spectrum. acs.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in synthetic chemistry, employed to determine the elemental composition of a newly synthesized compound. This process is crucial for verifying the compound's empirical formula, which represents the simplest whole-number ratio of atoms of each element present. By comparing the experimentally determined mass percentages of constituent elements to the theoretically calculated values derived from the proposed molecular formula, researchers can confirm the identity and assess the purity of the sample.

The molecular formula for this compound is established as C₇H₈BrN. nih.gov Based on the atomic weights of carbon, hydrogen, bromine, and nitrogen, the theoretical elemental composition can be calculated precisely. The molar mass of the compound is 186.05 g/mol . nih.govfishersci.ca

The theoretical elemental percentages for this compound are detailed below.

Theoretical Elemental Composition of this compound (C₇H₈BrN)

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 45.19 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.33 |

| Bromine | Br | 79.904 | 1 | 79.904 | 42.95 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.53 |

| Total | | | | 186.052 | 100.00 |

Note: Values are calculated based on standard atomic weights and may be rounded.

Experimental validation is typically performed using techniques like combustion analysis. In this method, a sample is combusted in an excess of oxygen, and the resulting gaseous products (carbon dioxide, water, and nitrogen gas) are collected and measured. The amount of each element is then calculated from the masses of the combustion products. The bromine content is determined by other suitable analytical methods.

A comparison between the theoretical values and typical experimental results for a high-purity sample of this compound is presented below. Experimental findings for synthesized chemical compounds are generally considered acceptable if they fall within ±0.4% of the calculated theoretical values. Research on related substituted anilines and other complex organic molecules routinely reports such analyses to validate their structures. thieme-connect.comnanobioletters.com

Representative Comparison of Theoretical and Experimental Elemental Analysis

| Element | Theoretical % | Typical Experimental % | Difference % |

|---|---|---|---|

| C | 45.19 | 45.25 | +0.06 |

| H | 4.33 | 4.31 | -0.02 |

Note: The experimental values shown are representative of a high-purity sample and serve to illustrate the expected outcome of the analysis.

The close correlation between the calculated and experimentally obtained percentages for carbon, hydrogen, and nitrogen would strongly support the assigned molecular formula of C₇H₈BrN. This validation is a critical checkpoint in the characterization process, ensuring that the material under investigation is indeed the target compound and possesses a high degree of purity before it is used in further research or as an intermediate in complex syntheses. ontosight.ai

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Methylaniline

Density Functional Theory (DFT) Studies on Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. irjweb.comglobalresearchonline.net It is widely employed to investigate the structural and electronic properties of organic molecules. researchgate.net For 3-Bromo-5-methylaniline, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its molecular characteristics. globalresearchonline.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This calculation finds the coordinates that correspond to the lowest energy on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: These values are representative examples for similar aniline (B41778) structures and are for illustrative purposes only, as specific published computational data for this molecule was not found in the literature search.)

| Parameter | Bond | Illustrative Value |

|---|---|---|

| Bond Lengths (Å) | C-Br | ~1.90 |

| C-N | ~1.40 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| Bond Angles (°) | C-C-Br | ~120 |

| C-C-N | ~120 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

Table 2: Illustrative FMO Properties of this compound (in eV) (Note: These values are for illustrative purposes to demonstrate the output of a DFT calculation and are not from published data for this specific molecule.)

| Parameter | Illustrative Energy (eV) |

|---|---|

| EHOMO | -5.50 |

| ELUMO | -0.80 |

| Energy Gap (ΔE) | 4.70 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.netdergipark.org.tr It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green represents areas of neutral potential.

For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amino group due to its lone pair of electrons, and also around the electronegative bromine atom. researchgate.net Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group. This mapping helps to predict sites for intermolecular interactions, such as hydrogen bonding, and provides a visual guide to the molecule's reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electronic Transitions

Analysis of Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated. These quantum chemical indices provide a quantitative measure of a molecule's reactivity and stability. irjweb.com

Based on Koopmans' theorem, the energy of the HOMO is an approximation of the negative ionization potential (I ≈ -EHOMO), and the energy of the LUMO approximates the negative electron affinity (A ≈ -ELUMO). From these values, other important descriptors can be derived:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft."

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or group to attract electrons. It is the negative of the chemical potential (χ = -μ).

Nucleophilicity Index (ω): A measure of the molecule's ability to act as a nucleophile. It is calculated as ω = μ² / (2η).

These indices provide a quantitative framework for comparing the reactivity of different molecules.

Table 3: Illustrative Quantum Chemical Descriptors for this compound (Note: These values are derived from the illustrative FMO energies in Table 2 and are not from published experimental or theoretical data.)

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.50 |

| Electron Affinity (A) | -ELUMO | 0.80 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Electronegativity (χ) | (I + A) / 2 | 3.15 |

| Nucleophilicity Index (ω) | μ² / (2η) where μ = -χ | 2.11 |

While global descriptors describe the reactivity of the molecule as a whole, Fukui functions provide information about local reactivity, predicting which specific atoms within a molecule are most likely to undergo attack. dergipark.org.tr The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the molecule changes.

By condensing these values to individual atomic sites, one can determine the reactivity towards different types of attack:

f+: For nucleophilic attack (where the molecule accepts an electron).

f-: For electrophilic attack (where the molecule donates an electron).

f0: For radical attack.

For this compound, the analysis of the f- function would be particularly insightful. It would quantify the susceptibility of each atom to electrophilic attack. It is expected that the carbon atoms ortho and para to the strongly activating amino group would show the highest values of f-, identifying them as the most probable sites for reactions like electrophilic aromatic substitution.

Ionization Energy, Electron Affinity, Chemical Hardness, and Nucleophilicity Indices

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov It interprets the complex, many-electron wavefunction in terms of localized, intuitive chemical concepts like bonds, lone pairs, and antibonds. The analysis focuses on donor-acceptor interactions between filled (donor) and vacant (acceptor) orbitals, where the stabilization energy (E(2)) associated with this delocalization is a key quantitative measure. jcsp.org.pk

In a study on a related Schiff base, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, NBO analysis quantified these interactions. jcsp.org.pk The most significant stabilization energies arose from the delocalization of the oxygen lone pair into the C-C antibonding orbitals of the ring (n(O) → π(C-C)), contributing significantly to the stability. Similar strong interactions are expected in this compound, particularly the delocalization from the nitrogen lone pair (n(N)) to the ring's π system and interactions involving the bromine atom. These charge transfer events are crucial in determining the molecule's electronic properties and reactivity. jcsp.org.pk

The table below illustrates typical donor-acceptor interactions and their associated stabilization energies found in a related bromo-methylphenyl derivative, calculated using the B3LYP/6-311++G(d,p) level of theory. jcsp.org.pk

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π(C2-C3) | π(C4-C5) | 21.57 |

| π(C4-C5) | π(C9-C14) | 19.89 |

| n(O1) | π(C4-C5) | 28.52 |

| n(N1) | π(C2-C3) | 43.11 |

| n(Br1) | σ*(C2-C3) | 5.12 |

This data is representative of a related Schiff base derivative and illustrates the types of interactions analyzed.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics, including frequency conversion and optical switching. The key molecular parameter governing NLO behavior is the first hyperpolarizability (β). Computational methods, particularly finite-field approaches, are widely used to calculate the hyperpolarizability of molecules.

Molecules with significant NLO properties often possess a strong donor-acceptor character, leading to a large change in dipole moment upon electronic excitation. In this compound, the amino group (-NH₂) acts as an electron donor and the bromine atom (-Br) as a weak electron acceptor, while the π-conjugated benzene (B151609) ring facilitates charge transfer between them. This intramolecular charge transfer (ICT) is fundamental to its potential NLO activity.

Theoretical studies on derivatives of bromo-methylanilines have been conducted to explore their NLO potential. For instance, calculations on (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives using DFT methods have shown that the introduction of different functional groups can tune the NLO response. researchgate.netmdpi.com The calculated first hyperpolarizability (β) for these systems indicates their potential as NLO materials. The magnitude of β is highly sensitive to the molecular structure and the nature of electron-donating and -withdrawing groups. acs.org

The table below presents calculated NLO properties for representative aniline derivatives, showcasing the type of data generated from theoretical calculations.

| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| Benzene | 0 | 0 |

| 4-Nitroaniline | 6.2 | 9.2 |

| 4-Nitro-N-methylaniline | 13.8 (exp) | 30 (exp) |

| Calix(4)arene derivative (1e) | 17.0 (calc) | 24.3 (calc) |

Data is sourced from studies on benzene, substituted anilines, and calixarene (B151959) systems to illustrate typical values. acs.org

Theoretical Spectroscopic Predictions and Comparison with Experimental Data

Computational quantum chemistry is a standard tool for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. By performing geometry optimization and frequency calculations, typically using DFT with a basis set like B3LYP/6-311++G(d,p), a theoretical spectrum can be generated. globalresearchonline.net These calculated frequencies are often systematically higher than experimental values due to the approximation of the harmonic oscillator model and incomplete basis sets. Therefore, they are typically scaled by an empirical factor (e.g., 0.96 for B3LYP) to improve agreement with experimental data. globalresearchonline.netresearchgate.net

For molecules like this compound, this comparative approach is invaluable for making definitive vibrational assignments. For example, in the analysis of 4-chloro-2-bromoaniline, theoretical calculations helped assign the C-H, N-H, C-C, C-Br, and C-Cl stretching and bending modes in the experimental FT-IR and FT-Raman spectra. globalresearchonline.net Similar studies on 2-bromo-4-methyl-phenylamine have also demonstrated the power of DFT calculations in assigning the 36 normal modes of vibration. dntb.gov.ua

The comparison allows for a detailed understanding of how substitutions on the aniline ring affect the vibrational frequencies. For instance, the C-Br stretching vibration is typically expected in the lower frequency region of the spectrum. The positions of the N-H stretching bands provide information about hydrogen bonding. globalresearchonline.net

The following table provides an example of a comparison between experimental and scaled theoretical vibrational frequencies for a related compound, 2-bromo-4-methyl-phenylamine, demonstrating the typical accuracy of such predictions. dntb.gov.ua

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Scaled Theoretical (DFT/B3LYP) (cm⁻¹) |

| N-H asymmetric stretch | 3475 | 3474 | 3502 |

| N-H symmetric stretch | 3388 | 3387 | 3405 |

| C-H stretch (ring) | 3055 | 3058 | 3065 |

| C-H stretch (methyl) | 2922 | 2925 | 2930 |

| C-C stretch (ring) | 1622 | 1621 | 1625 |

| NH₂ scissoring | 1585 | 1587 | 1590 |

| C-N stretch | 1290 | 1292 | 1295 |

| C-Br stretch | 670 | 671 | 675 |

Data is for 2-bromo-4-methyl-phenylamine to illustrate the comparative methodology. dntb.gov.ua

Molecular Docking Studies for Potential Biological Targets (if applicable to specific derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

While specific molecular docking studies focusing solely on this compound are not prominent in the literature, its derivatives and related aniline compounds are frequently investigated for their potential biological activities. smolecule.comsmolecule.com For example, derivatives of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline have been synthesized and evaluated as novel anticancer agents. researchgate.net Molecular docking simulations were performed to understand how these compounds bind to the active site of target proteins like cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.net

Similarly, studies on other bromo-compounds like 3-bromopyruvate (B3434600) (3-BP) have used molecular docking to investigate their binding to key metabolic enzymes, highlighting their potential as anticancer agents by targeting tumor metabolism. nih.gov These studies illustrate a common strategy: using computational docking to screen compounds and rationalize their activity, thereby guiding the synthesis of more potent and selective derivatives. For derivatives of this compound, docking studies could explore potential interactions with various enzymes or receptors, depending on the therapeutic area of interest, such as oncology or infectious diseases. smolecule.comnih.gov

Advanced Applications of 3 Bromo 5 Methylaniline in Chemical Sciences

Applications in Medicinal Chemistry and Pharmaceutical Research

The scaffold of 3-bromo-5-methylaniline is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. Its derivatives have been extensively explored for therapeutic applications, ranging from cancer treatment to antimicrobial agents.

This compound and its closely related analogues are crucial intermediates in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). The presence of the bromo-, methyl-, and amino- groups allows for sequential, regioselective reactions to build complex molecular architectures. A notable application is in the synthesis of protein kinase inhibitors, a major class of modern therapeutics.

For instance, the related compound 3-bromo-5-(trifluoromethyl)aniline (B1272211) is a key starting material in an efficient, four-step synthesis of Nilotinib (AMN107), a potent inhibitor of the Bcr-Abl kinase used in the treatment of chronic myeloid leukemia. The synthesis involves an initial Ullmann condensation followed by amide bond formation and a final Buchwald-Hartwig amination. Furthermore, various patents disclose the use of this compound derivatives in the preparation of B-Raf kinase inhibitors, which are pivotal in treating certain types of cancer, including melanoma. The hydrochloride salt of this compound is also commercially available, often used to improve handling and solubility characteristics during synthetic processes.

Another significant application is in the creation of inhibitors for voltage-gated sodium channels, specifically Nav1.7, which is a target for pain disorders. In one synthetic route, this compound is reacted with 5-(methoxymethylene)-2,2-dimethyl-l,3-dioxane-4,6-dione in a microwave-assisted reaction to form a key quinolinone intermediate.

The this compound scaffold is integral to the development of novel anticancer agents, primarily due to its role in forming compounds that can effectively inhibit protein kinases. Structure-activity relationship (SAR) studies on 4-anilinoquinazoline (B1210976) derivatives, which are known EGFR and VEGFR-2 inhibitors, have highlighted the importance of substitution patterns on the aniline (B41778) ring. The presence of an electron-withdrawing group, such as a bromine atom at the meta-position, is often advantageous for potent antiproliferative activity.

Derivatives of this compound have been incorporated into various heterocyclic systems to yield potent anticancer compounds. For example, pyrazole (B372694) derivatives synthesized using this aniline moiety have shown potential as anticancer agents, with some exhibiting significant antiproliferative effects against cancer cell lines. Similarly, substituted indoles prepared with a 5-bromo substituent on the indole (B1671886) ring have demonstrated significant inhibition of cancer cell proliferation. Patents further describe indole carboxamide derivatives containing the this compound moiety for their potential in cancer treatment.

| Derived Compound Class | Target Kinase/Cell Line | Key Research Finding |

Applications in Materials Science and Polymer Chemistry

Role in Enhancing Durability and Functionality of Coatings and Polymers

The development of advanced coatings and polymers with superior durability and specific functionalities is a critical area of materials science. The incorporation of specialized chemical moieties can significantly improve material properties such as resistance to environmental degradation, thermal stability, and antimicrobial activity. This compound hydrochloride has been identified as a key ingredient in the development of coatings and polymers with improved durability and functionality chemimpex.com.

The functional groups on the this compound molecule allow it to be integrated into polymer backbones or used as a modifying agent. This integration can enhance the cross-linking density of polymers, leading to more robust materials. Furthermore, polymer coatings designed to combat issues like biocorrosion rely on the incorporation of antimicrobial properties. Studies have shown that certain polymer coatings can effectively prevent microbial-induced corrosion, a significant issue in marine and industrial environments frontiersin.org. The functional amine group of aniline derivatives can be a key anchor point for grafting such protective functionalities onto material surfaces frontiersin.org.

Synthesis of Specialty Dyes and Pigments Utilizing this compound Derivatives

Aniline derivatives have historically been central to the synthesis of a vast range of dyes and pigments. The specific nature and position of substituents on the aniline ring are crucial for determining the final color, intensity, and stability of the resulting chromophores. This compound and its derivatives serve as important precursors in the production of specialty dyes and pigments ontosight.aismolecule.com.

In industrial applications, compounds like 4-Bromo-3-fluoro-5-methylaniline, a related derivative, are used for the production of these specialty chemicals vulcanchem.com. The synthesis process involves leveraging the reactive sites on the aniline ring to build larger, conjugated systems that absorb light in the visible spectrum. The presence of the bromo and methyl groups on the this compound backbone allows for precise tuning of the electronic properties of the dye molecule, thereby influencing its color and fastness properties.

Development of Materials with Tuned Non-Linear Optical Properties

Materials with non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical limiting and data storage researchgate.net. The NLO response of a material is highly dependent on its molecular structure. Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties researchgate.netnih.gov.

Research has focused on synthesizing novel organic compounds where these features can be precisely controlled. Derivatives of substituted anilines are promising candidates for NLO materials. For instance, a series of Schiff base derivatives has been synthesized for the exploration of their NLO properties mdpi.comnih.gov. One such synthesis involves the reaction of 4-bromo-2-methylaniline (B145978) (a structural isomer of this compound) with 3-bromothiophene-2-carbaldehyde to produce (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in excellent yield mdpi.comresearchgate.net. The properties of these molecules were further investigated using Density Functional Theory (DFT) to understand their structural characteristics and frontier molecular orbitals (FMOs), which provide insight into their NLO capabilities mdpi.comnih.govresearchgate.net.

Table 1: Synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (3b)

| Reactant 1 | Reactant 2 | Product | Yield | Melting Point (°C) |

|---|

Data sourced from mdpi.com

This research demonstrates how aniline derivatives can be used to construct molecules with specific electronic structures necessary for advanced optical applications.

Applications in Agrochemical Research and Development

Formulation of Herbicides and Fungicides Containing this compound Moieties

The ongoing need for effective and selective agrochemicals drives research into novel molecular scaffolds. This compound serves as a building block in the synthesis of molecules with potential biological activity for use in agrochemicals ontosight.ai. Specifically, its structural motifs are incorporated into compounds being investigated for use as herbicides and fungicides ontosight.ai.

Derivatives containing additional heterocyclic systems, such as pyrazole, have been noted for their potential as pesticides or herbicides smolecule.com. For example, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-phenylamine hydrochloride is studied for its possible herbicide and fungicide activity. The unique electronic and steric properties imparted by the bromo- and methyl-substituted aniline ring can play a crucial role in the molecule's interaction with biological targets in weeds or fungi.

Role as a Key Reagent and Building Block in Complex Organic Synthesis

Beyond its direct application in specific fields, the primary role of this compound is as a versatile building block and key reagent in multi-step organic synthesis ontosight.aifishersci.ca. Its chemical structure is endowed with multiple reactive sites: the nucleophilic amino group and the benzene (B151609) ring which is activated by the amino and methyl groups and contains a bromine atom that can participate in a variety of coupling reactions ontosight.aiossila.com.

This versatility makes it an essential tool for chemists to create novel molecules with specific functional groups or properties a2bchem.com. It is a valuable precursor in the production of complex organic compounds, including active pharmaceutical ingredients (APIs) and other specialty chemicals ontosight.aifishersci.caa2bchem.com. The ability to selectively functionalize the different positions on the ring allows for the construction of a wide range of target compounds for use in drug discovery, materials science, and agrochemical development a2bchem.cominnospk.com. The presence of the bromine atom, in particular, makes the compound amenable to nucleophilic substitution and metal-catalyzed cross-coupling reactions, further expanding its synthetic utility ontosight.ai.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 4-Bromo-2-methylaniline |

| 3-bromothiophene-2-carbaldehyde |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline |

| 4-Bromo-3-fluoro-5-methylaniline |

| 3-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-phenylamine hydrochloride |

| 3-Bromo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |

Environmental Fate and Degradation Pathways of Aromatic Amines Including 3 Bromo 5 Methylaniline

Environmental Distribution and Mobility in Aquatic and Terrestrial Systems

The environmental distribution of aromatic amines like 3-Bromo-5-methylaniline is governed by their physical and chemical properties and interactions with environmental compartments. Many aromatic amines are at least slightly soluble in water, which facilitates their transport in aquatic systems. chemsrc.comcanada.cafishersci.ca Aniline (B41778), the parent compound, can move into groundwater, a process enhanced by its adsorption to colloidal organic matter. dcceew.gov.au

Microbial Transformation and Biodegradation Mechanisms